molecular formula C19H22N4O3 B3506436 (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B3506436
M. Wt: 354.4 g/mol
InChI Key: LUWPLZDEUKWOGL-FNORWQNLSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrimidinyl piperazine moiety, and a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Piperazine Derivative Formation: The pyrimidinyl piperazine derivative is synthesized separately through a series of reactions involving pyrimidine and piperazine.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl piperazine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one: shares structural similarities with other compounds containing dimethoxyphenyl and pyrimidinyl piperazine moieties.

    This compound: is unique due to its specific combination of functional groups and the resulting chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-25-16-6-4-15(14-17(16)26-2)5-7-18(24)22-10-12-23(13-11-22)19-20-8-3-9-21-19/h3-9,14H,10-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWPLZDEUKWOGL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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